molecular formula C11H11NO4 B14184106 2-[(2S)-2-Methyloxiran-2-yl]-1-(4-nitrophenyl)ethan-1-one CAS No. 923013-57-4

2-[(2S)-2-Methyloxiran-2-yl]-1-(4-nitrophenyl)ethan-1-one

Cat. No.: B14184106
CAS No.: 923013-57-4
M. Wt: 221.21 g/mol
InChI Key: JYJDYXYINNWAKL-NSHDSACASA-N
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Description

2-[(2S)-2-Methyloxiran-2-yl]-1-(4-nitrophenyl)ethan-1-one is a chemical compound known for its unique structure and properties It features an oxirane ring, a nitrophenyl group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2S)-2-Methyloxiran-2-yl]-1-(4-nitrophenyl)ethan-1-one typically involves the reaction of 4-nitrobenzaldehyde with (S)-propylene oxide in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2S)-2-Methyloxiran-2-yl]-1-(4-nitrophenyl)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

2-[(2S)-2-Methyloxiran-2-yl]-1-(4-nitrophenyl)ethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(2S)-2-Methyloxiran-2-yl]-1-(4-nitrophenyl)ethan-1-one involves its reactivity with various biological molecules. The oxirane ring can react with nucleophiles in proteins and DNA, leading to potential biological effects. The nitrophenyl group may also contribute to its activity by interacting with specific molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

    2-[(2S)-2-Methyloxiran-2-yl]-1-(4-aminophenyl)ethan-1-one: Similar structure but with an amino group instead of a nitro group.

    2-[(2S)-2-Methyloxiran-2-yl]-1-(4-methylphenyl)ethan-1-one: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

2-[(2S)-2-Methyloxiran-2-yl]-1-(4-nitrophenyl)ethan-1-one is unique due to the presence of both an oxirane ring and a nitrophenyl group, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications .

Properties

CAS No.

923013-57-4

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

2-[(2S)-2-methyloxiran-2-yl]-1-(4-nitrophenyl)ethanone

InChI

InChI=1S/C11H11NO4/c1-11(7-16-11)6-10(13)8-2-4-9(5-3-8)12(14)15/h2-5H,6-7H2,1H3/t11-/m0/s1

InChI Key

JYJDYXYINNWAKL-NSHDSACASA-N

Isomeric SMILES

C[C@@]1(CO1)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1(CO1)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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